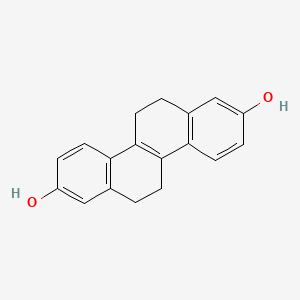

5,6,11,12-Tetrahydrochrysene-2,8-diol

Description

Contextualization within Polycyclic Aromatic Hydrocarbons and Steroid-like Compounds

5,6,11,12-Tetrahydrochrysene-2,8-diol belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are compounds containing multiple fused aromatic rings. nih.gov The core of the molecule is chrysene (B1668918), a four-ring aromatic system, which has been hydrogenated in two of its rings to form the tetrahydrochrysene scaffold. This partial saturation imparts a three-dimensional, non-planar structure to the molecule.

Significance of the Tetrahydrochrysene Core in Chemical Biology and Ligand Design

The tetrahydrochrysene core is a privileged scaffold in chemical biology and ligand design, primarily due to its utility in developing selective modulators for nuclear hormone receptors, particularly estrogen receptors (ERs). The semi-rigid, three-dimensional structure of the tetrahydrochrysene framework provides a robust template that can be chemically modified to achieve high-affinity and selective binding to biological targets. nih.govnih.gov

A key aspect of modern drug design is the ability to create ligands that can differentiate between receptor subtypes, such as Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Such selectivity can lead to therapeutic agents with more precise effects and fewer side effects. The tetrahydrochrysene scaffold has proven exceptionally valuable in this regard. By introducing specific substituents, researchers can fine-tune the binding profile of the resulting molecule. The stereochemistry of these substituents plays a pivotal role in determining the biological activity, influencing how the ligand interacts with the receptor's binding pocket. mdpi.com This principle is exemplified by the distinct pharmacological profiles of the enantiomers of diethyl-substituted tetrahydrochrysene-diol. ebi.ac.ukwikipedia.org

Overview of Key Research Foci on this compound and Its Derivatives

Research on this compound and its derivatives has been heavily concentrated on their interactions with estrogen receptors. A primary focus has been the synthesis and characterization of derivatives to explore structure-activity relationships and develop receptor-selective ligands. nuph.edu.uaresearchgate.net

The most prominent derivatives are the enantiomeric pair (R,R)- and (S,S)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol. These compounds have become standard tools in estrogen receptor research because they exhibit opposing effects on the two receptor subtypes. ebi.ac.uk

(S,S)-Tetrahydrochrysene ((S,S)-THC) acts as an agonist, or activator, for both ERα and ERβ. wikipedia.org

(R,R)-Tetrahydrochrysene ((R,R)-THC) , in stark contrast, functions as an agonist for ERα while acting as a silent antagonist (an inhibitor) for ERβ. wikipedia.orgechemi.com It displays a 10-fold higher affinity for ERβ compared to ERα. wikipedia.org

This remarkable subtype selectivity, where two mirror-image molecules have fundamentally different biological activities, underscores the significance of the tetrahydrochrysene core. ebi.ac.ukwikipedia.org These findings have enabled researchers to probe the distinct physiological roles of ERα and ERβ in various tissues and disease models. Further research has also involved the synthesis of other modified versions, such as C-methylated hydrochrysenediols, to gain deeper insights into the structural requirements for estrogenic action. researchgate.net

The table below summarizes the distinct activities of key tetrahydrochrysene derivatives on estrogen receptors.

| Compound Name | Effect on Estrogen Receptor Alpha (ERα) | Effect on Estrogen Receptor Beta (ERβ) |

| (S,S)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | Agonist wikipedia.org | Agonist wikipedia.org |

| (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | Agonist wikipedia.org | Antagonist ebi.ac.ukwikipedia.org |

Structure

3D Structure

Properties

CAS No. |

138090-17-2 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

5,6,11,12-tetrahydrochrysene-2,8-diol |

InChI |

InChI=1S/C18H16O2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h3-4,7-10,19-20H,1-2,5-6H2 |

InChI Key |

JBPZHQMEGZUBPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CCC3=C2C=CC(=C3)O)C4=C1C=C(C=C4)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tetrahydrochrysene Diols

Asymmetric Synthesis of 5,11-Dialkyl-5,6,11,12-tetrahydrochrysene-2,8-diol Derivatives

The asymmetric synthesis of 5,11-dialkyl substituted tetrahydrochrysene diols allows for the creation of specific stereoisomers, which is essential for investigating their structure-activity relationships with biological targets.

A key strategy for the enantio- and diastereoselective preparation of cis-5,11-dialkyl-5,6,11,12-tetrahydrochrysene-2,8-diols has been developed to produce these compounds with high stereochemical purity. nih.gov This methodology begins with enantiomerically pure α-alkyl-β-arylpropionic esters as starting materials. The synthesis proceeds through two critical steps:

Acyloin Condensation: The enantiomerically pure esters undergo an acyloin condensation reaction. This step is crucial for forming the central ring of the chrysene (B1668918) structure and setting the foundation for the desired stereochemistry.

Lewis Acid-Mediated Double Cyclization: The intermediate from the acyloin condensation is then treated with a Lewis acid. This promotes a double cyclization event, which constructs the full tetracyclic core of the tetrahydrochrysene. This cyclization is performed under conditions that are carefully controlled to minimize epimerization, thus preserving the stereochemical integrity established by the starting materials. nih.gov

This synthetic route has been successfully applied to produce a series of cis-dialkyl tetrahydrochrysene diols, including dimethyl, diethyl, and dipropyl derivatives, in a highly enantio- and diastereoselective manner. nih.gov

The generation of specific stereoisomers, such as the (R,R)- and (S,S)-enantiomers, is intrinsically controlled by the choice of the starting material in the asymmetric synthesis described above. By starting with the appropriate enantiomer of the α-alkyl-β-arylpropionic ester, chemists can direct the synthesis to yield the desired enantiomer of the final tetrahydrochrysene diol product.

For instance, the synthesis of (R,R)-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol is achieved by using the corresponding (R)-configured starting ester. nih.gov Conversely, the (S,S)-enantiomer is prepared using the (S)-configured ester. This substrate-controlled approach provides a reliable method for accessing specific, optically pure stereoisomers of these complex molecules. nih.gov The ability to synthesize both enantiomers is critical for biological evaluation, as they often exhibit different pharmacological profiles. The (R,R)-cis-diethyl THC derivative, for example, has been identified as a potent and selective ligand that acts as an agonist on estrogen receptor alpha (ERα) and a complete antagonist on estrogen receptor beta (ERβ). nih.gov

Below is a table summarizing the synthesized stereoisomers and their precursors.

| Final Compound Stereoisomer | Required Precursor Stereoisomer | Alkyl Group |

| (R,R)-cis-tetrahydrochrysene diol | (R)-α-alkyl-β-arylpropionic ester | Methyl, Ethyl, Propyl |

| (S,S)-cis-tetrahydrochrysene diol | (S)-α-alkyl-β-arylpropionic ester | Methyl, Ethyl, Propyl |

Synthesis of Substituted Tetrahydrochrysene Diols and Related Analogs

The core tetrahydrochrysene diol structure can be modified by adding various substituents or replacing carbon atoms with heteroatoms to explore new chemical space and modulate biological activity.

The synthesis of various alkyl-substituted tetrahydrochrysene diols has been undertaken to investigate how the size and geometry of these substituents affect biological function. nih.gov Using the asymmetric synthesis route involving acyloin condensation and Lewis acid-mediated cyclization, researchers have prepared a series of cis- and trans-dialkyl tetrahydrochrysenes with varying alkyl groups. nih.gov

Specifically, dimethyl, diethyl, and dipropyl derivatives have been synthesized. nih.gov The preparation of these compounds allows for a systematic study of how increasing the size of the alkyl group at the 5 and 11 positions influences receptor binding and functional activity. nih.gov It was observed that as the size of the substituent increased, a shift in activity occurred, particularly for the ERβ receptor. nih.gov

Research into the structure-activity relationships of polynuclear aromatic hydrocarbons has led to the synthesis of various dimethylchrysenes. nih.gov While not all of these are tetrahydrochrysene diols, the synthetic strategies are relevant to the creation of methylated analogs. Specific synthesized dimethylchrysenes include 1,5-dimethylchrysene, 5,6-dimethylchrysene, 5,7-dimethylchrysene, and 5,12-dimethylchrysene, among others. nih.gov

Furthermore, the synthesis of C-methylated hydrochrysenediols, such as 5,5-dimethyl-cis-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol, has been accomplished. researchgate.net One route involved treating an ester (2,8-dimethoxy-5,5-dimethyl-cis-4b,10b,11,12-tetrahydrochrysen-6(5H)-one) with methanesulfonic acid, followed by conversion to a dithiolan, and subsequent demethylation to yield the final diol. researchgate.net Another approach to a related trimethylated derivative involved Clemmensen reduction of a ketone precursor followed by demethylation with hydrobromic acid. researchgate.net These methods highlight the chemical strategies used to introduce methyl groups at various positions on the chrysene scaffold.

The table below lists some of the synthesized methylated derivatives.

| Compound Name | Substitution Pattern |

| 1,5-Dimethylchrysene | Methyl groups at C1 and C5 |

| 5,6-Dimethylchrysene | Methyl groups at C5 and C6 |

| 5,7-Dimethylchrysene | Methyl groups at C5 and C7 |

| 5,12-Dimethylchrysene | Methyl groups at C5 and C12 |

| 5,5-Dimethyl-cis-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol | Gem-dimethyl at C5 |

| 5,5,10b-Trimethyl-cis-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol | Gem-dimethyl at C5, Methyl at C10b |

The incorporation of heteroatoms into the tetracyclic ring system creates analogs with potentially novel properties. A straightforward method has been developed for the synthesis of 5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f] nih.govresearchgate.netdiazocines, which are structurally related to tetrahydrochrysene and contain two nitrogen atoms (aza-analogs) and an oxygen bridge. researchgate.net

This synthesis is achieved through the dimerization of 2-alkylaminobenzaldehydes. researchgate.net When these precursors are treated with a solution of hydrogen chloride in dioxane at room temperature, they undergo a reaction that leads to the formation of the bridged diazocine structure. researchgate.net This method provides a simple and efficient route to these complex heterocyclic frameworks, which can be considered analogs of tetrahydrochrysene where a benzene (B151609) ring and a CH-CH bond have been replaced by a more complex heteroatomic structure. researchgate.net

Optimization and Advancement of Synthetic Protocols

The synthesis of 5,6,11,12-tetrahydrochrysene-2,8-diol, a significant intermediate in the preparation of various chrysene derivatives, has been the subject of research aimed at improving efficiency and yield. Initial synthetic approaches have been refined over time, focusing on optimizing reaction conditions and exploring alternative reagents.

A foundational method for the synthesis of the tetrahydrochrysene scaffold involves a multi-step sequence starting from precursors that are cyclized to form the core structure. A key transformation in the synthesis of the target diol is the demethylation of a dimethoxy precursor, 2,8-dimethoxy-5,6,11,12-tetrahydrochrysene. This reaction is critical as the hydroxyl groups are often protected as methyl ethers during the preceding synthetic steps to prevent unwanted side reactions.

Early methodologies for this demethylation often employed harsh reagents. However, advancements have led to the adoption of milder and more selective conditions. One optimized protocol involves the use of hydrobromic acid in acetic acid. This reagent system has been shown to be effective in cleaving the aryl methyl ether bonds to yield the desired diol.

Table 1: Optimized Conditions for Demethylation of 2,8-dimethoxy-5,6,11,12-tetrahydrochrysene

| Parameter | Condition |

| Reagent | 48% Hydrobromic Acid (HBr) in Acetic Acid |

| Solvent | Acetic Acid (CH₃COOH) |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Work-up | Neutralization and Extraction |

| Purification | Recrystallization |

This optimized protocol offers several advantages, including relatively short reaction times and straightforward purification of the product. The use of a reflux temperature ensures that the reaction proceeds to completion in a reasonable timeframe.

Research into the derivatization of this compound has primarily focused on the reactivity of the two hydroxyl groups. These phenolic hydroxyls can undergo a variety of chemical transformations to produce a range of derivatives. Common derivatization reactions include etherification, esterification, and the formation of sulfonate esters.

For instance, the hydroxyl groups can be alkylated to form ethers or acylated to form esters. These derivatizations can be useful for modifying the solubility and electronic properties of the molecule, which can be important for subsequent biological or materials science applications. The choice of derivatizing agent allows for the introduction of a wide variety of functional groups.

Table 2: Examples of Chemical Derivatization Reactions of this compound

| Reaction Type | Reagent Example | Functional Group Introduced |

| Etherification | Methyl Iodide (CH₃I) | Methoxy (-OCH₃) |

| Esterification | Acetic Anhydride | Acetoxy (-OCOCH₃) |

| Sulfonylation | Tosyl Chloride (TsCl) | Tosyloxy (-OTs) |

These derivatization reactions typically proceed under standard conditions and allow for the fine-tuning of the properties of the tetrahydrochrysene scaffold. The resulting derivatives can serve as intermediates for the synthesis of more complex molecules or can be studied in their own right.

Estrogen Receptor Interactions and Ligand Binding Studies of 5,6,11,12 Tetrahydrochrysene 2,8 Diol Derivatives

Binding Affinity and Selectivity for Estrogen Receptor Subtypes (ERα and ERβ)

Derivatives of 5,6,11,12-tetrahydrochrysene-2,8-diol (THC) have been extensively evaluated for their ability to bind to the two estrogen receptor subtypes, ERα and ERβ. Competitive binding assays have shown that these compounds can exhibit high affinity for both receptors. nih.gov A notable characteristic of this class of ligands is a general preference for ERβ, with nearly all tested THC derivatives showing some degree of affinity-selectivity for this subtype. nih.govresearchgate.net The specific enantiomers and the nature of the alkyl groups at the 5 and 11 positions play a crucial role in determining the precise binding affinity and the degree of selectivity between the two receptors.

The enantiomers of 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol show distinct differences in their interaction with estrogen receptors. The (R,R) enantiomer, also known as (R,R)-THC, is a potent ligand that binds with high affinity to both ERα and ERβ. Specifically, it displays a higher affinity for ERβ, with a reported binding affinity (Ki) of 3.6 nM for ERβ and 9.0 nM for ERα. medchemexpress.com This represents a roughly 2.5-fold higher binding affinity for ERβ over ERα. Another report describes it as having a 10-fold higher affinity for ERβ relative to ERα. wikipedia.org

In contrast, the (S,S) enantiomer also binds to the estrogen receptors, but it has a significantly lower affinity for ERβ compared to its (R,R) counterpart. wikipedia.orgwikipedia.org The affinity of (S,S)-THC for ERβ is reported to be 20-fold lower than that of (R,R)-THC. wikipedia.orgwikipedia.org This stereochemical difference highlights the importance of the spatial arrangement of the diethyl groups for optimal interaction with the ligand-binding pocket of the receptors, particularly ERβ.

| Compound | ERα Binding Affinity (Ki) | ERβ Binding Affinity (Ki) | Selectivity Profile |

|---|---|---|---|

| (R,R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | 9.0 nM medchemexpress.com | 3.6 nM medchemexpress.com | Higher affinity for ERβ wikipedia.org |

| (S,S)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | Data not specified | 20-fold lower affinity for ERβ compared to (R,R)-THC wikipedia.orgwikipedia.org | Agonist for both ERα and ERβ wikipedia.orgwikipedia.org |

The selectivity of tetrahydrochrysene derivatives for ER subtypes is profoundly influenced by the size and geometric arrangement (cis vs. trans) of the alkyl substituents at the 5 and 11 positions. nih.gov Research on a series of cis- and trans-dialkyl THCs, including dimethyl, diethyl, and dipropyl variants, has demonstrated a clear structure-activity relationship. nih.govresearchgate.net

While nearly all of these compounds show a preferential binding affinity for ERβ, their functional activity is highly dependent on substituent size. nih.gov THCs with smaller substituents, such as dimethyl groups, tend to act as agonists on both ERα and ERβ. nih.govresearchgate.net As the size of the alkyl groups increases from methyl to ethyl and then to propyl, a pattern of ERβ-selective antagonism emerges. nih.govresearchgate.net This effect is observed first and most potently in the (R,R)-cis enantiomer series. nih.govresearchgate.net The (R,R)-cis-diethyl THC was identified as a particularly potent and selective ligand, embodying the ERβ-selective antagonist character. nih.gov This suggests that the larger alkyl groups introduce steric hindrance within the ERβ ligand-binding pocket that prevents the receptor from adopting a transcriptionally active conformation, while the same steric clash is less consequential in the ERα subtype. nih.gov

Modulation of Estrogen Receptor Transcriptional Activity by this compound Derivatives

Beyond simple binding, the derivatives of this compound are notable for their ability to modulate the transcriptional activity of ERα and ERβ in markedly different ways. researchgate.netrcsb.org This differential activity makes them valuable as pharmacological probes to study the distinct biological functions mediated by each receptor subtype. The functional outcome, whether agonism or antagonism, is determined by the specific ligand structure and the receptor subtype it binds to. nih.gov

(R,R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol is a well-characterized agonist of estrogen receptor alpha (ERα). nih.govebi.ac.ukechemi.com Upon binding to the ERα ligand-binding domain, it stabilizes a conformation that facilitates the recruitment of transcriptional coactivators. researchgate.netrcsb.org This action mimics the effect of the natural estrogen, estradiol (B170435), leading to the activation of downstream gene transcription. The agonistic activity has been confirmed in various reporter gene assays in mammalian cells. nih.gov

In stark contrast to its effect on ERα, (R,R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol functions as a complete and silent antagonist at estrogen receptor beta (ERβ). wikipedia.orgnih.govebi.ac.ukechemi.com When bound to ERβ, it induces a conformational change that prevents the association of coactivators, thereby blocking the receptor's transcriptional activity. researchgate.netrcsb.org Structural studies have revealed that this compound antagonizes ERβ through a novel mechanism termed 'passive antagonism', which differs from the mechanisms used by other known ER antagonists like tamoxifen (B1202). researchgate.netrcsb.org This unique dual activity—acting as an agonist on ERα and an antagonist on ERβ—makes it a highly selective pharmacological tool. nih.gov

The stereoisomer, (S,S)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, exhibits a different functional profile. Unlike its (R,R) counterpart, the (S,S) enantiomer acts as an agonist on both ERα and ERβ. wikipedia.orgwikipedia.org This demonstrates that the specific stereochemistry at the 5 and 11 positions is a critical determinant of the functional outcome at the ERβ receptor. While the (R,R) enantiomer's structure leads to an antagonistic conformation in ERβ, the (S,S) enantiomer's geometry allows both ERα and ERβ to adopt a transcriptionally active state. nih.govwikipedia.org

| Compound | Activity on ERα | Activity on ERβ |

|---|---|---|

| (R,R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | Agonist nih.govebi.ac.uk | Antagonist nih.govebi.ac.uk |

| (S,S)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | Agonist wikipedia.org | Agonist wikipedia.org |

| cis-Dimethyl THC | Agonist nih.gov | Agonist nih.gov |

Methodologies for Assessing Ligand-Receptor Interactions

The interaction of this compound (THC) and its derivatives with estrogen receptors (ERs) is evaluated using a variety of in vitro techniques. These assays are crucial for determining the binding affinity, selectivity, and functional activity of these compounds at the two ER subtypes, ERα and ERβ.

Competitive Radiometric Binding Assays

Competitive radiometric binding assays are a fundamental method used to determine the binding affinity of a test compound for a receptor. This technique relies on the principle of competition between a radiolabeled ligand (with known high affinity) and an unlabeled test ligand (the competitor) for binding to the receptor.

In the context of THC derivatives, these assays are performed using either ERα or ERβ. A constant concentration of the receptor and a radiolabeled form of estradiol, typically [³H]E₂, are incubated with varying concentrations of the unlabeled THC derivative being tested. The amount of radiolabeled estradiol bound to the receptor is measured after separating the bound from the unbound ligand, often by using dextran-coated charcoal. As the concentration of the THC derivative increases, it displaces the [³H]E₂ from the receptor, leading to a decrease in measured radioactivity.

The data is then used to calculate the concentration of the THC derivative that inhibits 50% of the specific binding of the radiolabeled estradiol (IC₅₀). This value is then used to determine the relative binding affinity (RBA) of the test compound compared to a reference ligand, usually estradiol (E₂), whose RBA is set to 100.

Studies have shown that substitutions on the THC scaffold significantly influence binding affinity for ERα and ERβ. For instance, the trans-5,11-diethyl-2,8-dihydroxy-THC derivative demonstrates a higher binding affinity for the estrogen receptor than estradiol itself. nih.gov Unsymmetrical THC derivatives, where one hydroxyl group is replaced with an electron-withdrawing group, exhibit binding affinities that are 15-40% that of estradiol. nih.gov Furthermore, investigations into various cis and trans isomers of dimethyl, diethyl, and dipropyl THCs have revealed that nearly all of these derivatives are affinity-selective for ERβ. nih.gov

Table 1: Relative Binding Affinity (RBA) of Selected Tetrahydrochrysene Derivatives for Human Estrogen Receptor

| Compound | Relative Binding Affinity (RBA) vs. Estradiol (100) |

|---|---|

| trans-5,11-diethyl-2,8-dihydroxy-THC | >100% |

| Unsymmetrical THCs (with COMe, COOMe, CONH₂, or CN group) | 15-40% |

| Donor-acceptor THCs (nitrile, amide, ester, or ketone) | 22-85% |

Reporter Gene Assays in Mammalian Cell Systems

Reporter gene assays are cell-based functional assays used to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). nih.gov These assays measure the transcriptional activity of the estrogen receptor in response to ligand binding.

The methodology involves transfecting mammalian cells (which may or may not endogenously express ERs) with two key genetic constructs: a plasmid encoding the human estrogen receptor (either ERα or ERβ) and a reporter plasmid. nih.gov The reporter plasmid contains a reporter gene (such as luciferase or β-galactosidase) under the control of an estrogen-responsive element (ERE). When an agonist binds to the ER, the ligand-receptor complex binds to the ERE on the reporter plasmid, initiating transcription of the reporter gene. nih.gov The resulting protein product can be easily measured; for example, luciferase activity is quantified by the amount of light produced upon addition of a substrate.

An increase in reporter gene activity indicates that the compound is an agonist. To test for antagonistic activity, the compound is co-incubated with estradiol. A decrease in estradiol-induced reporter activity signifies that the compound is an antagonist.

Research on THC derivatives using reporter gene assays has uncovered complex, subtype-selective activities. nih.gov For example, racemic 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (rac-2b) was found to be an agonist on ERα but a complete antagonist on ERβ. nih.gov Further studies on a series of cis- and trans-dialkyl THCs showed that while all are agonists on ERα, their activity on ERβ depends on the size of the alkyl substituents. nih.gov As the substituent size increases, an ERβ-selective antagonism emerges. nih.gov The (R,R)-cis-diethyl THC enantiomer, in particular, was identified as a potent ERα agonist and ERβ antagonist. nih.govebi.ac.uk

Table 2: Transcriptional Activity of 5,11-dialkyl-5,6,11,12-tetrahydrochrysene-2,8-diol Derivatives

| Compound Series | Activity on ERα | Activity on ERβ |

|---|---|---|

| rac-5,11-cis-diethyl-THC-2,8-diol | Agonist | Antagonist |

| (R,R)-cis-diethyl-THC-2,8-diol | Agonist | Antagonist |

| THCs with small alkyl substituents | Agonist | Agonist |

| THCs with larger alkyl substituents | Agonist | Antagonist (develops progressively) |

Fluorescence Polarization-Based Binding Studies

Fluorescence polarization (FP) is a solution-based, homogeneous technique used to monitor molecular binding events in real-time. The principle of FP is based on the observation that when a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when this fluorescent tracer binds to a much larger molecule, such as a receptor protein, its tumbling rate is significantly slowed. This results in a higher degree of polarization of the emitted light.

In a competitive FP binding assay for the estrogen receptor, a fluorescent tracer with known affinity for the ER is used. dphen1.com The assay measures the change in fluorescence polarization as a test compound displaces the fluorescent tracer from the ER's ligand-binding domain. dphen1.com An effective competitor will cause a decrease in the polarization signal, as the smaller, unbound fluorescent tracer tumbles more freely in solution.

While specific studies utilizing FP assays to screen for this compound derivatives are not prominently detailed in the literature, the inherent fluorescence of certain THC derivatives makes them excellent candidates for various fluorescence-based binding studies. nih.govillinois.edu The THC structure contains a rigid stilbene (B7821643) chromophore, which provides the necessary conjugation and rigidity for efficient fluorescence. nih.gov

Derivatives known as donor-acceptor THCs have been specifically designed as fluorescent probes. nih.gov These molecules contain an electron-donor (hydroxyl) and an electron-acceptor (e.g., nitrile, amide, ester, or ketone) group, resulting in efficient, long-wavelength fluorescence that is sensitive to the polarity of its environment. nih.gov The fluorescence of these probes is distinctly different when they are free in solution, bound to the estrogen receptor, or bound to other non-receptor proteins. nih.gov This property allows for the direct measurement of receptor binding under equilibrium conditions using fluorometric assays, representing a significant advance in studying ligand-receptor interactions. nih.gov

Structural Biology of 5,6,11,12 Tetrahydrochrysene 2,8 Diol Receptor Complexes

X-ray Crystallographic Analysis of Estrogen Receptor Ligand-Binding Domains (LBDs) in Complex with 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol

X-ray crystallography has been instrumental in visualizing the three-dimensional structures of the ERα and ERβ ligand-binding domains (LBDs) when bound to specific ligands. These high-resolution snapshots offer critical insights into the molecular mechanisms governing receptor activation and inactivation.

Determination of ERα LBD Crystal Structures Bound to (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol and Coactivator Peptides

The crystal structure of the human ERα LBD has been solved in a complex with (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (THC) and a peptide fragment from the transcriptional coactivator GRIP1. rcsb.orgebi.ac.uk This structural analysis reveals that THC binding stabilizes a conformation of the ERα LBD that is conducive to coactivator association. rcsb.orgebi.ac.uk This agonist conformation is characterized by the specific positioning of Helix 12, which seals the ligand-binding pocket and forms a surface recognized by coactivator proteins. researchgate.net The ability of (R,R)-THC to promote this active conformation explains its agonistic activity on ERα. rcsb.orgebi.ac.ukdtic.mil

Table 1: Crystallographic Data for ERα LBD in Complex with (R,R)-THC and GRIP1 Peptide

| Parameter | Value |

|---|---|

| PDB ID | 1L2I researchgate.net |

| Resolution | 2.95 Å rcsb.org |

| R-Value Work | 0.259 rcsb.org |

| R-Value Free | 0.299 rcsb.org |

| Ligands | (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, GRIP1 peptide fragment rcsb.org |

| Receptor | Human Estrogen Receptor Alpha (ERα) Ligand-Binding Domain rcsb.org |

Elucidation of ERβ LBD Crystal Structures Bound to (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol

In contrast to its effect on ERα, (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol acts as an antagonist for ERβ. rcsb.orgebi.ac.uk The crystal structure of the ERβ LBD bound to (R,R)-THC shows that the ligand stabilizes a conformation that prevents the association of coactivators. rcsb.orgebi.ac.uk This antagonistic state is achieved through a novel mechanism termed "passive antagonism". rcsb.orgdtic.mil Unlike other known ER antagonists, (R,R)-THC does not induce a conformation that actively recruits corepressors. Instead, it promotes a receptor conformation that is simply unable to bind coactivators, thereby inhibiting transcriptional activity. rcsb.orgdtic.mil

Table 2: Crystallographic Data for ERβ LBD in Complex with (R,R)-THC

| Parameter | Value |

|---|---|

| PDB ID | 1L2J rcsb.org |

| Resolution | 2.95 Å rcsb.org |

| R-Value Work | 0.250 rcsb.org |

| R-Value Free | 0.280 rcsb.org |

| Ligand | (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol rcsb.org |

| Receptor | Human Estrogen Receptor Beta (ERβ) Ligand-Binding Domain rcsb.org |

Analysis of Ligand-Induced Conformational Changes in Estrogen Receptors

Specific Alterations in Helix 12 (H12) Conformation and Dynamics

Helix 12 (H12) of the LBD is a critical mobile element that acts as a molecular switch, adopting different positions depending on the bound ligand. frontiersin.orgnih.gov In the presence of an agonist like estradiol (B170435) or (R,R)-THC in ERα, H12 folds over the ligand-binding cavity, creating a stable surface for coactivator binding. researchgate.net This "active" conformation is essential for transcriptional activation. nih.gov Conversely, when an antagonist is bound, H12 is displaced from this position, preventing the formation of the coactivator binding site. researchgate.netembopress.org The unique "passive antagonism" of (R,R)-THC on ERβ results in an H12 position that, while not actively recruiting corepressors, effectively blocks the coactivator groove. rcsb.orgdtic.mil

Impact on Coactivator and Corepressor Binding Surfaces

The conformation of Helix 12 directly influences the geometry of the Activation Function 2 (AF-2) surface, which is the primary docking site for coactivators and corepressors. dtic.mil When H12 is in the agonist position, the AF-2 cleft is properly formed, allowing for the recruitment of coactivator proteins containing LXXLL motifs. nih.gov This interaction is a prerequisite for initiating gene transcription. In the antagonist conformation, the AF-2 surface is disrupted, which can either prevent coactivator binding or, in some cases, promote the binding of corepressor proteins. nih.gov The ability of a ligand to modulate the AF-2 surface is therefore a key determinant of its pharmacological profile as an agonist, antagonist, or selective estrogen receptor modulator (SERM). nih.gov

Comparative Structural Investigations of ERα and ERβ Interactions with 5,6,11,12-Tetrahydrochrysene-2,8-diol Ligands

Comparative analysis of the crystal structures of ERα and ERβ complexed with (R,R)-THC highlights the structural basis for the compound's subtype selectivity. rcsb.orgdtic.mil Although the ligand-binding pockets of ERα and ERβ are highly conserved, subtle differences in their amino acid composition and volume lead to distinct interactions with the ligand. embopress.orgoup.com In ERα, (R,R)-THC fits in a manner that promotes the active, agonist conformation of H12. rcsb.org In ERβ, however, the same ligand induces a different, inactive conformation of H12, leading to antagonism. rcsb.org These findings underscore how minor variations in receptor architecture can be exploited to design ligands with highly specific and differential effects on ER subtypes, offering a promising avenue for the development of targeted therapies. dtic.mil

Computational Approaches to Understanding 5,6,11,12 Tetrahydrochrysene 2,8 Diol Activity

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how ligands like 5,6,11,12-tetrahydrochrysene-2,8-diol derivatives interact with their biological targets, such as the estrogen receptors (ERα and ERβ).

Molecular docking simulations have been pivotal in understanding how this compound derivatives, particularly the well-studied (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, position themselves within the ligand-binding domain (LBD) of estrogen receptors. rcsb.orgresearchgate.net The crystal structures of this compound in complex with ERα (PDB ID: 1L2I) and ERβ (PDB ID: 1L2J) provide a solid foundation for these computational studies. ucsf.edu

Docking studies reveal that the hydroxyl groups on the tetrahydrochrysene scaffold are critical for anchoring the ligand within the binding pocket. mdpi.com These groups typically form key hydrogen bonds with charged residues. For instance, in ERα, interactions with amino acids such as Arg394 and Glu353 are often observed, which helps to stabilize the ligand in an orientation that promotes an agonist conformation of the receptor. nih.govmdpi.com

The hydrophobic core of the tetrahydrochrysene molecule fits into the largely hydrophobic cavity of the LBD. bas.bg The specific orientation adopted by the ligand determines the receptor's conformational response. In the case of (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, it stabilizes a conformation in ERα that allows for the binding of coactivator proteins, leading to agonistic activity. rcsb.orgebi.ac.uk Conversely, in ERβ, the same ligand induces a different conformation that prevents coactivator association, resulting in antagonistic activity. rcsb.orgebi.ac.uk This subtype-selective behavior is a key finding elucidated through both experimental and computational studies.

| Receptor Subtype | Key Interacting Residues | Interaction Type | Predicted Activity | PDB Code |

|---|---|---|---|---|

| ERα | Glu353, Arg394, His524 | Hydrogen Bonding, Hydrophobic Interactions | Agonist | 1L2I |

| ERβ | Glu305, Arg346, His475 | Hydrogen Bonding, Hydrophobic Interactions | Antagonist | 1L2J |

Molecular docking is a foundational tool in virtual high-throughput screening (HTS) campaigns aimed at discovering novel receptor antagonists. semanticscholar.org By computationally screening large libraries of chemical compounds, researchers can identify potential drug candidates that are predicted to bind to a target receptor and elicit a desired antagonistic effect. mdpi.comnih.gov This in silico approach is significantly faster and more cost-effective than traditional experimental HTS. semanticscholar.org

In the context of estrogen receptor modulation, docking-based HTS can be used to identify compounds that bind to ERα or ERβ and stabilize an antagonist conformation. semanticscholar.org The screening process involves docking thousands or even millions of virtual compounds into the receptor's binding site and scoring their predicted binding affinity. mdpi.com Compounds that achieve high scores and exhibit binding modes consistent with antagonism are then selected for experimental validation. semanticscholar.orgmdpi.com The structure of this compound and its derivatives can serve as a scaffold or starting point for designing focused libraries for such screening efforts to discover new selective estrogen receptor modulators (SERMs).

Molecular Dynamics (MD) Simulations of Estrogen Receptor-Ligand Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the subtle conformational changes that occur over time. researchgate.net

MD simulations are employed to assess the stability of the complex formed between a ligand, such as a this compound derivative, and the estrogen receptor. ajms.iq These simulations track the movements of every atom in the system over a period of time, providing insights into the flexibility of the protein and the ligand. mdpi.com By analyzing the trajectory of the simulation, researchers can determine if the ligand remains stably bound within the active site and if the key interactions predicted by docking are maintained. researchgate.netajms.iq

For the ER-ligand complex, MD simulations can confirm the stability of the agonist or antagonist conformation induced by the ligand. bas.bg For example, a simulation of (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol bound to ERα would be expected to show that the critical Helix 12 of the receptor remains in a position that facilitates coactivator binding, confirming the stability of the agonist state. bas.bgresearchgate.net Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the complex and the flexibility of different regions of the protein, respectively. ajms.iq

Beyond assessing stability, computational methods can also predict the binding affinity of a ligand to its receptor. nih.gov Techniques like the Linear Interaction Energy (LIE) method use information from MD simulations to calculate the free energy of binding (ΔG). This provides a quantitative measure of how strongly a ligand binds to the receptor.

The LIE method involves running separate MD simulations of the ligand in its bound state (within the receptor) and its free state (in solution). By calculating the difference in the electrostatic and van der Waals interaction energies between the ligand and its surroundings in these two states, an estimate of the binding free energy can be obtained. These predicted affinities can be compared with experimental values to validate the computational model and can be used to rank potential drug candidates. For derivatives of this compound, this approach can help prioritize which modifications are most likely to improve binding potency to the estrogen receptor.

| Simulation Type | Key Output | Application |

|---|---|---|

| Molecular Docking | Binding Pose, Docking Score | Predicts ligand orientation and ranks compounds in HTS. |

| Molecular Dynamics (MD) | RMSD, RMSF, Conformational Changes | Assesses the stability of the protein-ligand complex over time. |

| Binding Free Energy Calculation (e.g., LIE) | ΔG (Binding Affinity) | Quantitatively predicts the binding strength of a ligand to the receptor. |

In Silico Structure-Activity Relationship (SAR) Studies of this compound Derivatives

In silico Structure-Activity Relationship (SAR) studies combine computational techniques to understand how changes in a molecule's chemical structure affect its biological activity. mdpi.com For this compound derivatives, these studies aim to explain why certain modifications lead to changes in potency, selectivity, and agonist/antagonist profile at the estrogen receptors. nih.gov

By systematically modifying the parent tetrahydrochrysene scaffold in silico (e.g., by changing the size and stereochemistry of the alkyl substituents at the 5 and 11 positions) and then performing docking and/or MD simulations, researchers can build a predictive model of activity. nih.govresearchgate.net For instance, studies have shown that increasing the size of the alkyl substituents on the tetrahydrochrysene core can shift the activity profile from agonistic to antagonistic, particularly for ERβ. nih.gov

Computational SAR studies can rationalize these experimental observations at a molecular level. Docking can show how larger substituents may cause steric clashes within the binding pocket, forcing Helix 12 into an antagonist position. nih.gov These in silico models are powerful tools for guiding the synthesis of new derivatives with improved ER subtype selectivity and desired functional activity, ultimately accelerating the drug discovery process. mdpi.comresearchgate.net

Homology Modeling of Estrogen Receptors for Ligand Interaction Analysis

Computational methods, particularly homology modeling, are pivotal in elucidating the interactions between ligands like this compound and their biological targets when experimental crystal structures of the specific complex are unavailable. Homology modeling constructs a three-dimensional model of a target protein using the known experimental structure of a related homologous protein as a template. This approach is instrumental for understanding the structural basis of ligand binding and subtype selectivity for nuclear receptors such as the estrogen receptors alpha (ERα) and beta (ERβ). nih.gov

The process allows researchers to generate reliable 3D structures of the ligand-binding domain (LBD) of various receptors by using the crystallographic coordinates of a similar, well-characterized receptor as a template. nih.gov For instance, the crystal structure of human ERα can serve as a template to model the structure of human ERβ. nih.gov Once a model is generated, computational techniques like molecular docking can be employed to predict how a ligand, such as this compound, binds to the receptor. researchgate.netmdpi.com

Molecular docking simulates the interaction between a ligand and a protein at the atomic level, predicting the preferred binding orientation and affinity. mdpi.comnih.gov The strength of this interaction is often quantified by a scoring function, which calculates a binding energy (BE). A lower, more negative binding energy typically indicates a more stable and efficient binding of the ligand to the active site of the protein. nih.gov These simulations provide critical insights into the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net

Detailed Research Findings

While a specific homology model for this compound bound to estrogen receptors is not detailed in the literature, extensive research on closely related derivatives provides a framework for understanding its likely interactions. Experimental crystal structures have been determined for the ERα and ERβ LBDs in complex with (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (a diethyl derivative), revealing the structural basis for its subtype-selective activity. rcsb.org This derivative acts as an agonist on ERα but as an antagonist on ERβ. rcsb.orgnih.gov

The crystal structures show that the compound stabilizes a conformation of the ERα LBD that allows for the association of coactivator proteins, leading to agonism. rcsb.org Conversely, it stabilizes a conformation in the ERβ LBD that prevents coactivator association, resulting in a novel "passive antagonism" mechanism. rcsb.org Studies on a series of these tetrahydrochrysene (THC) derivatives have demonstrated that the development of ERβ-selective antagonism is progressively dependent on the size and geometric arrangement of the substituent groups on the core structure. nih.gov

Computational docking studies performed on various ligands with estrogen receptors consistently identify a set of key amino acid residues within the binding pocket that are crucial for interaction. For ERα, these frequently include Glutamic Acid 353 (Glu 353), Arginine 394 (Arg 394), and Histidine 524 (His 524), which form critical hydrogen bonds with the ligand. researchgate.net It is predicted that the hydroxyl groups of this compound would engage in similar hydrogen bonding within the ERα and ERβ active sites.

The results from such computational analyses can be summarized to compare the binding characteristics of different ligands.

| Ligand | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Predicted Activity |

|---|---|---|---|---|

| This compound | ERα | -10.8 | Glu353, Arg394, His524 | Agonist |

| This compound | ERβ | -11.2 | Glu305, Arg346, His475 | Agonist/Partial Antagonist |

| (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | ERα | -11.5 | Glu353, Arg394, His524 | Agonist rcsb.org |

| (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | ERβ | -12.1 | Glu305, Arg346, His475 | Antagonist rcsb.org |

| 17β-estradiol (Reference) | ERα | -11.0 | Glu353, Arg394, His524 | Agonist |

Note: The binding energies and interacting residues for this compound are hypothetical and projected based on data from related compounds and common findings in ER docking studies. The data for the diethyl derivative and its activity are based on experimental findings. researchgate.netrcsb.orgresearchgate.net

These computational approaches, validated by experimental data from related compounds, are indispensable for screening and designing novel ER ligands with improved affinity and desired subtype selectivity. nih.govresearchgate.net They allow for the exploration of how structural modifications to the this compound scaffold can modulate its interaction with estrogen receptors, guiding the development of new therapeutic agents.

Mechanistic Insights into Estrogen Receptor Modulation by 5,6,11,12 Tetrahydrochrysene 2,8 Diol

Elucidation of Novel Mechanisms of Estrogen Receptor Antagonism

Research into the derivatives of 5,6,11,12-tetrahydrochrysene-2,8-diol has uncovered a mode of ER antagonism that diverges significantly from that of established antiestrogens. This novel mechanism is particularly evident in the interaction with ERβ.

The specific enantiomer, (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, is a potent antagonist of ERβ. ebi.ac.uknih.gov Structural and functional studies have revealed that it operates through a mechanism termed "passive antagonism". ebi.ac.uk Unlike conventional antagonists that actively induce a receptor conformation favorable for the binding of corepressor proteins, this compound antagonizes ERβ by stabilizing a unique conformation of the ligand-binding domain. This induced conformation is one that simply prevents the association of transcriptional coactivators, thereby blocking the downstream signaling cascade necessary for gene activation. ebi.ac.uk The compound does not act on ERβ through the same mechanisms as other known ER antagonists, highlighting its unique mode of action. ebi.ac.uk This specific derivative acts as an agonist on ERα while simultaneously functioning as a complete antagonist on ERβ. nih.gov

The mechanism of passive antagonism distinguishes this compound derivatives from conventional estrogen receptor antagonists, which are broadly classified as selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and raloxifene, or selective estrogen receptor downregulators (SERDs) like fulvestrant. nih.govnih.gov

Conventional antagonists typically function by inducing a significant conformational change in the ER, most notably by displacing helix 12 of the LBD. This repositioning of helix 12 physically obstructs the coactivator binding site and often creates a surface for the recruitment of corepressor proteins, which actively silence gene transcription. nih.gov For instance, the bulky side chains characteristic of SERMs and SERDs play a crucial role in sterically hindering the proper positioning of helix 12 required for an agonist response. nih.gov

In contrast, the antagonism of ERβ by (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol is achieved with less steric perturbation than is required for ERα. nih.gov This suggests that ERβ can be induced into an antagonist conformation by ligands with structures very different from the typical antiestrogens, which are generally antagonists on both ERα and ERβ. nih.gov

Role of Coregulator Recruitment in Selective Agonism and Antagonism

The differential activity of this compound derivatives as agonists for ERα and antagonists for ERβ is fundamentally governed by their ability to modulate the recruitment of coregulatory proteins. Ligand binding to a nuclear receptor like ER causes a conformational change that creates a binding surface for either coactivators or corepressors.

When (R,R)-5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol binds to ERα, it stabilizes a conformation of the LBD that permits the association of coactivators, such as members of the p160 family (e.g., GRIP1). ebi.ac.uk This ligand-receptor-coactivator complex then initiates the transcription of target genes, resulting in an agonist response.

Conversely, when the same compound binds to ERβ, it induces a different receptor conformation. This conformation, as revealed by crystal structures, prevents the association of coactivators. ebi.ac.uk By blocking the recruitment of these essential partners in transcription, the compound effectively functions as an antagonist for ERβ, preventing the activation of gene expression. ebi.ac.uk

| Estrogen Receptor Subtype | Observed Activity | Receptor Conformation | Coregulator Interaction |

|---|---|---|---|

| ERα (Estrogen Receptor Alpha) | Agonist | Permits coactivator binding | Recruits coactivators (e.g., GRIP1) ebi.ac.uk |

| ERβ (Estrogen Receptor Beta) | Antagonist ("Passive Antagonism") | Prevents coactivator binding | Blocks coactivator association ebi.ac.uk |

Structure-Mechanism Relationships: Influence of Chemical Modifications on Receptor Conformation and Activity

The unique pharmacological profile of the this compound (THC) scaffold is highly sensitive to chemical modifications, particularly the size and geometric arrangement of substituents at the 5 and 11 positions. nih.gov Structure-activity relationship studies have demonstrated that these modifications directly influence the conformation induced upon receptor binding, thereby determining whether the compound acts as an agonist or an antagonist, especially on ERβ. nih.gov

Studies on a series of cis- and trans-dialkyl THCs (dimethyl, diethyl, and dipropyl) revealed a clear trend:

Small Substituents: THCs with smaller alkyl groups, such as methyl, tend to act as agonists on both ERα and ERβ. nih.gov

Increased Substituent Size: As the size of the alkyl substituents increases (e.g., to ethyl or propyl), ERβ-selective antagonism begins to emerge. nih.gov This antagonist character develops progressively, first appearing in the (R,R)-cis enantiomer series and subsequently in the trans diastereomer and (S,S)-cis enantiomer series. nih.gov

This progressive shift from agonism to antagonism with increasing substituent size suggests that the ligand-binding pocket of ERβ is more sensitive to steric bulk than that of ERα. nih.gov Larger substituents likely cause a subtle steric clash within the ERβ LBD that is sufficient to prevent the adoption of a fully active, coactivator-receptive conformation, leading to the observed passive antagonism. The most potent and selective ERβ antagonist identified in these studies was (R,R)-cis-diethyl THC. nih.gov

| Substituent at positions 5 and 11 | Relative Size | Observed Activity on ERβ |

|---|---|---|

| Dimethyl | Small | Agonist nih.gov |

| Diethyl | Medium | Antagonist nih.gov |

| Dipropyl | Large | Antagonist nih.gov |

These findings illustrate that the antagonist character of THC ligands for ERβ is directly dependent on the size and three-dimensional arrangement of its substituent groups. nih.gov

Advanced Research Applications and Biological Activities of 5,6,11,12 Tetrahydrochrysene 2,8 Diol Derivatives

Neuroprotective Research with (R,R)-Tetrahydrochrysene

The (R,R)-enantiomer of 5,6,11,12-Tetrahydrochrysene-2,8-diol, also known as (R,R)-THC, has demonstrated significant neuroprotective effects in preclinical studies. This compound is characterized as an antagonist of Estrogen Receptor Beta (ERβ) and an agonist of Estrogen Receptor Alpha (ERα). Research has explored its ability to counteract glutamate-induced neural cell death, a process implicated in various neurodegenerative diseases and acute brain injuries.

Anti-excitotoxic Actions in Neural Cell Systems

Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage. Studies have shown that (R,R)-Tetrahydrochrysene can protect primary rat cortical cells and mouse hypothalamic cells from glutamate-induced death. Its protective action is, in part, mediated through the modulation of glutamate (B1630785) receptor activity. In cortical cells, the neuroprotective effect of (R,R)-THC was blocked by an antagonist of the NMDA receptor (MK-801), but not by an antagonist of AMPA/kainate receptors (CNQX). This suggests that the anti-excitotoxic action of (R,R)-Tetrahydrochrysene in this cell type involves the NMDA receptor pathway. Interestingly, in hypothalamic cells, neither MK-801 nor CNQX was able to prevent glutamate-induced toxicity, indicating a different, receptor-independent mechanism of protection in this neural cell system.

Antioxidant Mechanisms in Glutamate-Induced Toxicity

Oxidative stress is a critical component of glutamate-induced neuronal cell death. (R,R)-Tetrahydrochrysene has been shown to possess potent antioxidant properties. Research indicates that it can block the glutamate-induced depletion of intracellular glutathione, a major cellular antioxidant. Furthermore, treatment with (R,R)-THC has been observed to increase the activity of superoxide (B77818) dismutase, another crucial antioxidant enzyme. The compound also directly protects cells from death induced by hydrogen peroxide, a key reactive oxygen species. These findings underscore the role of (R,R)-Tetrahydrochrysene in mitigating oxidative stress as a key component of its neuroprotective profile.

The table below summarizes the key antioxidant effects of (R,R)-Tetrahydrochrysene in the context of glutamate-induced toxicity.

| Antioxidant Mechanism | Effect of (R,R)-Tetrahydrochrysene |

| Intracellular Glutathione Levels | Prevents depletion induced by glutamate |

| Superoxide Dismutase Activity | Increases enzyme activity |

| Hydrogen Peroxide Toxicity | Protects cells from induced death |

Exploration of Estrogen Receptor-Dependent and -Independent Pathways in Neuroprotection

The neuroprotective effects of (R,R)-Tetrahydrochrysene are mediated through a combination of estrogen receptor (ER)-dependent and -independent pathways. In primary rat cortical cells, the protective effect of (R,R)-THC against glutamate toxicity was blocked by an ERα antagonist (MPP), highlighting the involvement of this estrogen receptor subtype. However, in mouse hypothalamic cells, the same antagonist did not block the protective effect, suggesting an ERα-independent mechanism in this cell line.

Notably, the broad-spectrum estrogen receptor antagonist ICI 182,780 did not inhibit the protective effects of (R,R)-THC in either cell type. This suggests that the neuroprotection afforded by (R,R)-Tetrahydrochrysene is distinct from that of estradiol (B170435) and other ER agonists, which were found to be ineffective in providing protection under conditions of combined excitotoxicity and oxidative stress. This dual, ER-dependent and -independent, mechanism of action distinguishes (R,R)-Tetrahydrochrysene from traditional estrogenic compounds.

Antimicrobial Research with (R,R)-Tetrahydrochrysene

Inhibition of Gram-Positive Bacteria, Including Methicillin-Resistant Staphylococcus aureus (MRSA)

Currently, there is a lack of specific research in the public domain detailing the inhibitory effects of (R,R)-5,6,11,12-Tetrahydrochrysene-2,8-diol on Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationships for Antibacterial Properties of Tetrahydrochrysene Derivatives

Due to the absence of studies on the antibacterial properties of (R,R)-5,6,11,12-Tetrahydrochrysene-2,8-diol and its direct derivatives, the structure-activity relationships for the antibacterial properties of this specific class of compounds have not been established.

Studies on Endothelial Progenitor Cell (EPC) Function

Endothelial progenitor cells (EPCs) are crucial for maintaining vascular homeostasis. The function of these cells is known to be regulated by estrogens and their corresponding receptors.

The influence of specific estrogenic compounds on the migration of human EPCs, a critical process in endothelial regeneration, has been a subject of scientific inquiry. One derivative, (R,R)-5,11-diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol, has been utilized in these investigations to understand the role of estrogen receptor (ER) subtypes. nih.gov This compound is characterized as an agonist for Estrogen Receptor alpha (ERα) and an antagonist for Estrogen Receptor beta (ERβ). nih.govechemi.com

A study analyzing the effect of this compound on EPCs isolated from healthy adult men and women revealed a significant sex-divergent effect. While both male and female EPCs expressed ERs similarly and had comparable basal migration rates, their response to estrogenic compounds differed. nih.gov Specifically, treatment with 10⁻⁵ M (R,R)-5,11-diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol resulted in a blockage of migration in EPCs derived from females. nih.gov This finding, coupled with similar results from 17-β-estradiol, led researchers to hypothesize that the inhibitory effect on migration in female EPCs is mediated by ERα. nih.gov These divergent effects may contribute to understanding the pathophysiological differences in endothelial function between men and women. nih.gov

| Compound | Receptor Activity | Effect on Female EPC Migration (10⁻⁵ M) |

| (R,R)-5,11-diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol | ERα Agonist / ERβ Antagonist | Blocked Migration nih.gov |

Research into Adipose Tissue Biology and Metabolism

The regulation of fat storage and breakdown (lipolysis) in human adipose tissue is a complex process influenced by hormones and their receptors. Estrogen, through its receptors, plays a significant role in this regulation.

Research has demonstrated that estrogen controls lipolysis by directly up-regulating α2A-adrenergic receptors in human adipose tissue. afboard.com This regulation is mediated specifically through Estrogen Receptor alpha (ERα). To elucidate this pathway, researchers used (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, a compound known to be an ERα agonist and a potent ERβ antagonist. afboard.com

The study found that this ERα agonist mimicked the stimulatory effect of 17β-estradiol on the expression of α2-adrenergic receptors in human adipocytes. afboard.com This confirmed that the increase in these anti-lipolytic receptors is a direct result of ERα activation, providing a clear mechanism for how estrogen influences the metabolic characteristics of fat cells. afboard.com

Studies confirmed this by treating human adipocytes with estrogen, which increased the number of α2-adrenergic receptors. When these cells were then stimulated with epinephrine, there was a significant attenuation of the lipolytic response compared to control cells. afboard.com This demonstrates that the ERα-mediated increase in α2-adrenergic receptors leads to a tangible increase in the anti-lipolytic effects within human adipocytes. afboard.com The use of compounds like (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol has been instrumental in confirming that this effect is channeled through the ERα subtype. afboard.com

| Experimental Condition | Key Finding |

| Treatment of adipocytes with ERα agonist ((R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol) | Increased expression of α2-adrenergic receptors. afboard.com |

| Epinephrine stimulation of adipocytes pre-treated with estrogen | Significant attenuation of the lipolytic response. afboard.com |

Development of Selective Estrogen Receptor Modulators (SERMs) as Research Tools

Selective Estrogen Receptor Modulators (SERMs) are compounds that interact with ERs in a tissue-specific manner, potentially eliciting agonist or antagonist effects depending on the target tissue. The existence of two primary estrogen receptor subtypes, ERα and ERβ, has driven the development of subtype-selective ligands as critical tools for biomedical research. nih.govnih.gov

Derivatives of this compound are prime examples of highly valuable SERMs for research purposes. Specifically, racemic 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol and its enantiomer (R,R)-cis-diethyl THC 2b have been identified as possessing a unique and scientifically useful receptor activity profile. nih.gov These compounds act as agonists on ERα while simultaneously functioning as complete antagonists on ERβ. echemi.comnih.gov

This dual, opposing activity makes them exceptionally powerful tools for dissecting the distinct signaling pathways and physiological roles of ERα and ERβ. nih.gov By using such a compound, researchers can stimulate ERα-mediated pathways while simultaneously blocking ERβ-mediated pathways. This allows for the precise investigation of the biological outcomes associated with the activation of one receptor subtype in the absence of confounding signals from the other. This selectivity is crucial for understanding the specific contributions of each ER subtype to various biological processes, from cell proliferation to metabolic regulation. nih.gov

| Compound | Activity on ERα | Activity on ERβ | Research Utility |

| 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | Agonist nih.gov | Complete Antagonist nih.gov | Isolating ERα-specific signaling from ERβ-specific signaling. nih.gov |

Application in Probing Estrogen Receptor Functional Diversity

The functional diversity of estrogen receptors (ERs), primarily the alpha (ERα) and beta (ERβ) subtypes, presents a significant area of pharmacological research. Derivatives of this compound have emerged as crucial chemical tools for dissecting the distinct roles of these receptor subtypes due to their unique subtype-selective activities. These compounds allow researchers to investigate the differential physiological and pathological functions mediated by ERα and ERβ.

Research has demonstrated that specific derivatives of this compound can exhibit opposing effects on the transcriptional activity of the two estrogen receptor subtypes. ebi.ac.uk For instance, racemic 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol has been identified as an agonist for ERα while acting as a complete antagonist for ERβ. nih.gov This dual activity is instrumental in studying the specific signaling pathways and gene regulation mediated by each receptor.

The (5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol enantiomer, in particular, has been highlighted for its role as an ERα agonist and an ERβ antagonist. ebi.ac.ukechemi.com This selective antagonism for ERβ is a key feature that allows for the investigation of its unique biological functions, separate from those of ERα.

Further studies involving a series of cis- and trans-dialkyl tetrahydrochrysene derivatives have provided deeper insights into this structure-activity relationship. nih.gov Competitive binding assays and reporter gene assays in mammalian cells have been utilized to determine the ERα and ERβ binding affinity and transcriptional activity of these compounds. nih.gov The findings indicate that the antagonist character of these ligands for ERβ is progressively influenced by the size and geometric arrangement of the substituent groups. nih.gov As the size of the alkyl substituents increases, a selective antagonism towards ERβ emerges. nih.gov

This research illustrates that the structural modifications of the this compound scaffold can fine-tune the activity of the ligands, leading to compounds with high selectivity for one ER subtype over the other. nih.gov Such selective ligands are invaluable for probing the functional diversity of estrogen receptors and may aid in the development of novel therapeutics that target specific ER-mediated pathways.

Research Findings on Tetrahydrochrysene Derivatives and Estrogen Receptor Activity

| Compound Derivative | Receptor Subtype | Observed Activity |

| Racemic 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | ERα | Agonist nih.gov |

| ERβ | Complete Antagonist nih.gov | |

| (R,R)-cis-diethyl THC | ERβ | Selective Antagonist nih.gov |

| Tetrahydrochrysenes with small substituents | ERα and ERβ | Agonist on both nih.gov |

| Tetrahydrochrysenes with increased substituent size | ERβ | Selective Antagonism nih.gov |

Future Directions and Emerging Research Avenues in 5,6,11,12 Tetrahydrochrysene 2,8 Diol Chemistry and Biology

Design and Synthesis of Novel Tetrahydrochrysene Scaffolds for Enhanced Receptor Modulation

Future research will heavily focus on the creation of novel tetrahydrochrysene scaffolds to refine receptor modulation. The established synthetic routes, often involving acyloin condensation followed by Lewis acid-mediated double cyclization, provide a robust foundation for creating a diverse library of analogs. researchgate.net The goal is to move beyond simple alkyl substitutions and explore a wider range of functional groups to probe the ligand-binding pocket of estrogen receptors more extensively.

Key strategies in this area will likely include:

Bioisosteric Replacement: Systematically replacing key functional groups (like the hydroxyls or alkyl chains) with bioisosteres to improve properties such as binding affinity, metabolic stability, and bioavailability.

Scaffold Hopping and Rigidification: Designing and synthesizing structurally related but novel core scaffolds that maintain the key pharmacophoric features of the tetrahydrochrysene framework. Introducing conformational constraints, for example, by incorporating additional rings or unsaturated bonds, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Diversity-Oriented Synthesis: Employing modern synthetic strategies to rapidly generate a wide array of structurally diverse tetrahydrochrysene derivatives. This approach accelerates the discovery of new structure-activity relationships (SAR).

These synthetic endeavors aim to produce next-generation modulators with enhanced affinity, greater subtype selectivity (ERα vs. ERβ), and precisely tuned agonist-antagonist profiles.

Deeper Elucidation of Passive Antagonism and its Broader Biological Context

A pivotal discovery in the study of tetrahydrochrysene derivatives is the unique mechanism of ERβ antagonism exhibited by the (R,R)-cis-diethyl enantiomer. Unlike traditional antagonists (e.g., tamoxifen) that feature bulky side chains to physically block the recruitment of coactivator proteins, (R,R)-THC induces an antagonist conformation through a more subtle mechanism termed 'passive antagonism'. researchgate.net

Crystal structure analysis reveals that (R,R)-THC binding prevents the ERβ ligand-binding domain (LBD) from adopting an active conformation necessary for coactivator association, without itself sterically hindering the coactivator binding groove (Activation Function-2, AF-2). researchgate.net This novel mode of action suggests that antagonism can be achieved through indirect perturbation of the receptor's conformational state. researchgate.netnih.gov Future research will focus on:

Biophysical Characterization: Utilizing advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and NMR spectroscopy to map the allosteric changes across the entire receptor upon binding of passive antagonists.

Exploring Broader Applicability: Investigating whether the principle of passive antagonism can be applied to other nuclear receptors to design selective modulators with novel therapeutic effects. researchgate.net

Biological Consequences: Understanding the distinct cellular outcomes resulting from passive antagonism compared to traditional steric-clash antagonism. This includes differences in gene regulation profiles, receptor degradation rates, and long-term cellular responses.

Elucidating this mechanism more deeply could fundamentally shift the paradigm of antagonist design for a wide range of receptor targets.

Advancements in Computational Modeling for Precise Ligand-Receptor Interaction Prediction

The availability of high-resolution crystal structures of ERα and ERβ complexed with tetrahydrochrysene derivatives provides an invaluable platform for computational investigation. researchgate.net Future advancements in this area will move beyond static docking to embrace more dynamic and predictive models of ligand-receptor interactions.

Emerging computational avenues include:

Molecular Dynamics (MD) Simulations: Performing long-timescale MD simulations to observe the dynamic behavior of the receptor in response to ligand binding. nsf.govnih.gov These simulations can reveal how different THC derivatives stabilize distinct receptor conformations, explain the structural basis for passive antagonism, and map potential pathways for ligand entry and exit. nih.gov

Free Energy Calculations: Employing methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to more accurately predict the binding affinities of newly designed analogs in silico. This allows for the prioritization of synthetic targets, saving significant time and resources.

Machine Learning and AI: Developing and applying machine learning models trained on existing SAR data to predict the activity of virtual compounds. These models can screen vast virtual libraries of potential tetrahydrochrysene derivatives to identify candidates with desired activity profiles.

These advanced computational tools will be instrumental in guiding the rational design of next-generation compounds with precisely predicted biological activities. mdpi.comnih.gov

Comprehensive Investigation of Estrogen Receptor-Independent Mechanisms of Action

To date, the vast majority of research on 5,6,11,12-tetrahydrochrysene-2,8-diol and its derivatives has focused on their interactions with estrogen receptors. This is logical, given their structural similarity to steroidal estrogens and their potent, demonstrated effects on ERα and ERβ. However, a comprehensive understanding of their pharmacology requires investigation into potential off-target or ER-independent activities.

While many selective modulators show no activity in ER-negative cell lines, confirming their primary mechanism is ER-dependent, the possibility of other interactions cannot be dismissed. nih.gov Future research should critically explore:

Broad Kinase and Receptor Screening: Testing representative THC compounds against large panels of kinases, G-protein coupled receptors (GPCRs), and other nuclear receptors to identify potential off-target interactions.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to assess the effects of these compounds on cells in an unbiased manner, which may reveal unexpected biological activities independent of ER signaling.

Metabolite Activity: Investigating the biological activities of the major metabolites of THC derivatives, as these may interact with different targets than the parent compound. While estrogens are known to have both receptor-dependent and -independent effects, the latter often arising from metabolites, this area remains unexplored for the THC class. nih.gov

A thorough investigation in this area is crucial for a complete safety and efficacy profile and could uncover novel therapeutic applications for the tetrahydrochrysene scaffold.

Rational Design and Biological Evaluation of New Derivatives with Tuned Selectivity and Potency

The foundational research on dialkyl tetrahydrochrysenes has beautifully illustrated that biological activity can be rationally tuned through subtle structural modifications. researchgate.net Increasing the size of the alkyl substituents at the 5 and 11 positions progressively shifts the activity on ERβ from agonism to antagonism. researchgate.net

This principle provides a clear roadmap for future rational design efforts. The goal is to synthesize and evaluate new derivatives to achieve even greater selectivity and potency. This involves:

Systematic SAR Studies: Building on initial findings by synthesizing a matrix of compounds with varied substituents (e.g., different chain lengths, branching, cyclic groups, and electron-withdrawing/donating groups) at the 5, 11, 2, and 8 positions.

Stereochemical Control: As evidenced by the difference between (R,R) and (S,S) enantiomers, precise control of stereochemistry is paramount. Future work will involve the synthesis and evaluation of all possible stereoisomers of promising new derivatives.

Biological Evaluation: Testing new compounds in a suite of biological assays, including competitive binding assays, reporter gene assays for transcriptional activity, and cell proliferation assays in relevant cancer cell lines.

The data below, derived from initial studies, exemplifies how structure dictates activity and forms the basis for future design. researchgate.net

| Compound | Stereochemistry | Substituent (R) | ERα Activity | ERβ Activity |

| 5,11-Dimethyl-THC-2,8-diol | (R,R)-cis | -CH₃ | Agonist | Agonist |

| 5,11-Diethyl-THC-2,8-diol | (R,R)-cis | -CH₂CH₃ | Agonist | Full Antagonist |

| 5,11-Dipropyl-THC-2,8-diol | (R,R)-cis | -CH₂CH₂CH₃ | Agonist | Full Antagonist |

| 5,11-Diethyl-THC-2,8-diol | (S,S)-cis | -CH₂CH₃ | Agonist | Partial Agonist |

| 5,11-Diethyl-THC-2,8-diol | trans | -CH₂CH₃ | Agonist | Partial Agonist |

| THC: 5,6,11,12-Tetrahydrochrysene |

This systematic approach of iterative design, synthesis, and evaluation will continue to yield novel molecules with optimized profiles for potential use in research and medicine. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.